molecular formula C6H6BrN3O2 B1375994 2-Bromo-4-(methylamino)-3-nitropyridine CAS No. 1396554-54-3

2-Bromo-4-(methylamino)-3-nitropyridine

Cat. No.: B1375994
CAS No.: 1396554-54-3
M. Wt: 232.03 g/mol
InChI Key: ZMAMQVGVCLDYMJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .


Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased .


Molecular Structure Analysis

The linear formula for 2-Bromo-4-methylaniline is BrC6H3(CH3)NH2 . The molecular weight is 186.05 .


Chemical Reactions Analysis

The reaction of 2-bromo-4-methylaniline was quite clean, albeit 3,4-diaminotoluene was isolated just in 37% yield after flash chromatography on silica gel .


Physical And Chemical Properties Analysis

2-Bromo-4-methylaniline is a liquid with a refractive index of n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density is 1.5 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Complex Molecules

  • The compound is crucial in synthesizing complex molecules like 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis involves cross-coupling reactions and diazotization processes, highlighting the role of such compounds in facilitating complex chemical transformations (Qiu et al., 2009).

Antimicrobial and Disinfectant Applications

  • The structure of 2-Bromo-4-(methylamino)-3-nitropyridine and its derivatives are explored for their antimicrobial properties. For instance, brominated and nitro compounds like 2,2-dibromo-3-nitropropionamide have been investigated for their efficacy as disinfectants in water systems, showcasing the potential of such compounds in preventing disease outbreaks in public facilities (Kim et al., 2002).

Anticancer and Antimetastatic Properties

  • Compounds with structures similar to this compound have been investigated for their anticancer and antimetastatic properties. The review by Liew et al. (2020) emphasized the significance of functional groups such as methylamino and nitro in generating different structure-activity relationships, crucial for designing anticancer drugs with enhanced efficacy (Liew et al., 2020).

Environmental Impact and Degradation

  • The degradation products and environmental impact of compounds structurally related to this compound, such as brominated phenols, have been reviewed to understand their occurrence in the environment, toxicokinetics, and toxicodynamics. This knowledge is crucial for assessing the environmental and health risks associated with the use of such compounds (Koch & Sures, 2018).

Safety and Hazards

2-Bromo-4-methylaniline is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It’s known that similar compounds participate in palladium catalyzed selective amination . This suggests that 2-Bromo-4-(methylamino)-3-nitropyridine might also interact with palladium catalysts in chemical reactions.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.

Biochemical Pathways

It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that this compound might also affect similar pathways.

Result of Action

It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that this compound might also have similar effects.

Action Environment

It’s known that the broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions , suggesting that this compound might also be influenced by similar environmental factors.

Properties

IUPAC Name

2-bromo-N-methyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAMQVGVCLDYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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